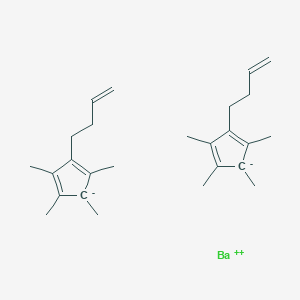![molecular formula C14H20O2SeSi B14205384 2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- CAS No. 850185-98-7](/img/structure/B14205384.png)
2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- is a synthetic organic compound that belongs to the class of furanones. Furanones are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This particular compound features a unique combination of a furanone ring, a methyl group, and a seleno-substituted phenyl group, making it an interesting subject for chemical research and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is usually introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Seleno-Substituted Phenyl Group: This step involves the formation of a carbon-selenium bond, which can be achieved through nucleophilic substitution reactions using selenophenyl halides and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
化学反応の分析
Types of Reactions
2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group to selenides or even remove it entirely.
Substitution: The seleno group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, organometallic compounds, and acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction could produce selenides or deselenated compounds.
科学的研究の応用
2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition, antimicrobial properties, and potential therapeutic uses.
Medicine: Research into its potential as a drug candidate for various diseases, including cancer and infectious diseases, is ongoing.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- involves its interaction with specific molecular targets and pathways. The seleno group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2(3H)-Furanone, dihydro-3-methyl-3-phenyl: Lacks the seleno group, resulting in different chemical and biological properties.
2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]thio]-: Contains a thio group instead of a seleno group, leading to variations in reactivity and biological activity.
2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]amino]-:
Uniqueness
The presence of the seleno group in 2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]- imparts unique redox properties and biological activities that distinguish it from similar compounds
特性
CAS番号 |
850185-98-7 |
|---|---|
分子式 |
C14H20O2SeSi |
分子量 |
327.36 g/mol |
IUPAC名 |
3-methyl-3-(4-trimethylsilylphenyl)selanyloxolan-2-one |
InChI |
InChI=1S/C14H20O2SeSi/c1-14(9-10-16-13(14)15)17-11-5-7-12(8-6-11)18(2,3)4/h5-8H,9-10H2,1-4H3 |
InChIキー |
FXPGXSFWOOYSDN-UHFFFAOYSA-N |
正規SMILES |
CC1(CCOC1=O)[Se]C2=CC=C(C=C2)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-methylphenyl)ethyl]aniline](/img/structure/B14205309.png)
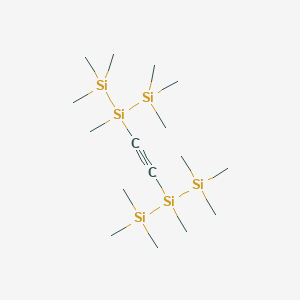
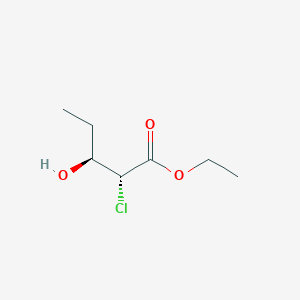
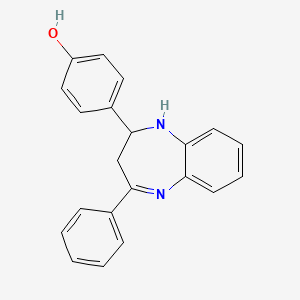
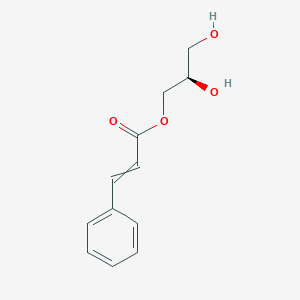
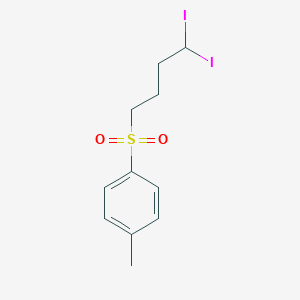
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
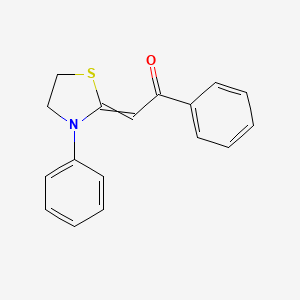
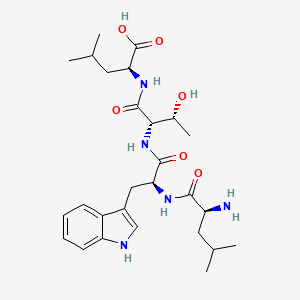
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
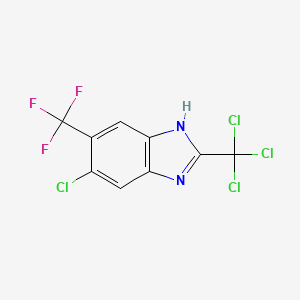
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
